molecular formula C12H14N4O2S B2801705 N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]thiophene-2-carboxamide CAS No. 1797083-14-7

N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]thiophene-2-carboxamide

Cat. No.: B2801705
CAS No.: 1797083-14-7
M. Wt: 278.33
InChI Key: OALWPSMWXQLVOE-UHFFFAOYSA-N
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Description

N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]thiophene-2-carboxamide is a heterocyclic compound that features a pyrimidine ring substituted with a dimethylamino group and a methoxy group, as well as a thiophene ring attached to a carboxamide group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]thiophene-2-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-methoxy-4,6-dichloropyrimidine and dimethylamine.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction with a suitable thiophene derivative, such as thiophene-2-carboxylic acid.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving the carboxylic acid derivative of thiophene and an amine source.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structural features.

    Materials Science: The compound’s heterocyclic structure makes it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]thiophene-2-carboxamide is unique due to its specific combination of functional groups and heterocyclic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-16(2)10-8(7-13-12(15-10)18-3)14-11(17)9-5-4-6-19-9/h4-7H,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALWPSMWXQLVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)C2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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